6-アミノクマリン塩酸塩

概要

説明

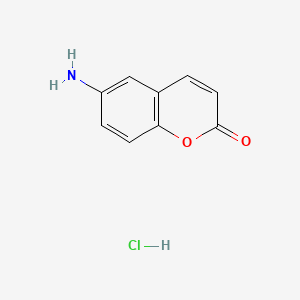

6-Aminocoumarin hydrochloride is used as a pharmaceutical intermediate . It is insoluble in water .

Synthesis Analysis

6-Aminocoumarin has been reacted with single and double molarity of d-glucose forming Schiff’s base and bis-compound derivatives. It was also reacted with CS2 in phase transfer catalysis condition producing dithiocarbamate, which was used as an intermediate for the preparation of fused and polyfused derivatives . Additionally, it was reacted with dicarbonyl compounds via the condensation reaction to give the polycarbonyl derivatives .Molecular Structure Analysis

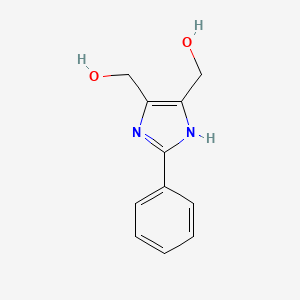

The molecular formula of 6-Aminocoumarin is C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .Chemical Reactions Analysis

6-Aminocoumarin was reacted with ethyl cyanoacetate via the addition and condensation reaction mechanisms . The kinetics of the base hydrolysis of 6-aminocoumarin and some of its derivatives was studied spectrophotometrically in aqueous medium at 298 K under pseudo-first-order conditions .Physical and Chemical Properties Analysis

6-Aminocoumarin has a molecular formula of C9H7NO2, an average mass of 161.157 Da, and a monoisotopic mass of 161.047684 Da .科学的研究の応用

生化学における蛍光標識

6-アミノクマリン塩酸塩は、生化学における生体分子の蛍光標識のための貴重なツールとして役立ちます 。その蛍光する能力により、分子レベルで生物学的プロセスを追跡および観察するための優れたマーカーとなっています。この用途は、細胞内の複雑な生化学的経路や相互作用を理解する上で非常に重要です。

薬理学的研究

薬理学では、6-アミノクマリン塩酸塩は医薬品中間体として使用されています 。研究者はその化学的性質を利用して、潜在的な治療効果を持つ新しい化合物を合成しています。それは、追跡と診断のために蛍光成分を必要とする薬剤の開発において特に重要です。

医療診断

この化合物の蛍光特性は、医療診断において利用されています 。それは、癌の画像診断のために高分子ナノ粒子に組み込むことができ、光学イメージング技術を通じて腫瘍の検出と進行を監視するための非侵襲的な方法を提供します。

化学合成

6-アミノクマリン塩酸塩は、特に生物膜形成阻害活性と抗炎症活性を持つ新しいクマリン誘導体の作成において、化学合成において重要な役割を果たします 。これらの合成された化合物は、抗菌剤や抗炎症剤など、幅広い用途を持っています。

材料科学

材料科学では、6-アミノクマリン塩酸塩の蛍光特性は、金属イオン検出などの環境刺激に応答する新しい材料の開発に役立ちます 。これは、特定の化学的トリガーに応答して特性を変更できるスマートマテリアルの作成につながります。

環境科学

この化合物の環境科学における役割は、特に金属イオンやその他の環境汚染物質の検出において、台頭しつつあります 。さまざまな環境要因に対するその感度により、生態系のバランスを監視および維持するための潜在的な候補となっています。

作用機序

Target of Action

6-Aminocoumarin hydrochloride is a compound with significant biological activity

Mode of Action

It is known that coumarins, a class of compounds to which 6-Aminocoumarin hydrochloride belongs, can interact with various biological targets and induce changes . .

Biochemical Pathways

Coumarins are known to be involved in various metabolic pathways in plants . .

Safety and Hazards

将来の方向性

Coumarin and their derivatives are important groups of heterocyclic compounds. They have attracted considerable interest because of their great biological importance . The research and development of coumarin, sulfonamide-based pharmacology, and medicinal chemistry have become active topics, and attracted the attention of medicinal chemists, pharmacists, and synthetic chemists .

生化学分析

Biochemical Properties

6-Aminocoumarin hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit biofilm formation in Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound’s interaction with these enzymes and proteins involves binding to specific sites, thereby inhibiting their activity and preventing biofilm formation. Additionally, 6-Aminocoumarin hydrochloride exhibits anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated macrophage cells .

Cellular Effects

6-Aminocoumarin hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in inflammatory responses, reducing the production of pro-inflammatory cytokines . These effects highlight the potential of 6-Aminocoumarin hydrochloride in therapeutic applications, particularly in cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of 6-Aminocoumarin hydrochloride involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes, such as those involved in biofilm formation and inflammation, thereby inhibiting their activity . Additionally, 6-Aminocoumarin hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Aminocoumarin hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Aminocoumarin hydrochloride remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on biofilm formation and inflammation .

Dosage Effects in Animal Models

The effects of 6-Aminocoumarin hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

6-Aminocoumarin hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of various metabolites, some of which retain biological activity. The effects of 6-Aminocoumarin hydrochloride on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 6-Aminocoumarin hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as membrane permeability and binding affinity to intracellular proteins . These properties are essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

6-Aminocoumarin hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular processes . Targeting signals and post-translational modifications play a crucial role in directing 6-Aminocoumarin hydrochloride to specific compartments or organelles, thereby influencing its biological activity . Understanding the subcellular localization of 6-Aminocoumarin hydrochloride is vital for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

6-aminochromen-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.ClH/c10-7-2-3-8-6(5-7)1-4-9(11)12-8;/h1-5H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIGAIXSSYAHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50981714 | |

| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63989-79-7 | |

| Record name | 6-Amino-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50981714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)